(3-(1H-テトラゾール-5-イル)フェニル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

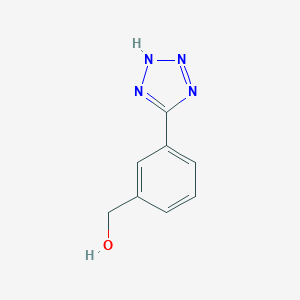

[3-(2H-tetrazol-5-yl)phenyl]methanol is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality [3-(2H-tetrazol-5-yl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2H-tetrazol-5-yl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学的性質

“(3-(1H-Tetrazol-5-yl)phenyl)methanol”のCAS番号は179057-20-6、分子量は176.18です . その分子式はC8H8N4Oです . 常温では固体で、不活性雰囲気下で保管する必要があります .

安全情報

この化合物は、危険有害性記述H228-H360で危険と分類されています . 予防措置には、P201-P202-P210-P240-P241-P280-P281-P308+P313-P370+P378-P405-P501が含まれます .

商業的入手可能性

この化合物は市販されており、さまざまな化学薬品サプライヤーから購入できます <svg class="icon" height="16" p-id="1735" t="1709264788668

作用機序

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that (3-(1H-Tetrazol-5-yl)phenyl)methanol may interact with biological targets in a similar manner to carboxylic acids.

Mode of Action

Tetrazoles, however, are known to possess both electron-donating and electron-withdrawing properties . This dual property allows them to participate in a variety of chemical reactions and potentially interact with a wide range of biological targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that (3-(1H-Tetrazol-5-yl)phenyl)methanol may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.

生物活性

[3-(2H-tetrazol-5-yl)phenyl]methanol, with the CAS number 179057-20-6, is an organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of [3-(2H-tetrazol-5-yl)phenyl]methanol, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that [3-(2H-tetrazol-5-yl)phenyl]methanol has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were comparable to those of standard antibiotics such as ciprofloxacin and ampicillin .

Table 1: Antimicrobial Activity of [3-(2H-tetrazol-5-yl)phenyl]methanol

| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | Ciprofloxacin | 16 |

| Staphylococcus aureus | 64 | Ampicillin | 32 |

| Pseudomonas aeruginosa | 128 | - | - |

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been studied for their anti-inflammatory properties. In animal models, compounds similar to [3-(2H-tetrazol-5-yl)phenyl]methanol exhibited reduced inflammation markers and pain response. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .

The biological activity of [3-(2H-tetrazol-5-yl)phenyl]methanol can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The tetrazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This interaction is crucial for its antimicrobial effects.

- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways, modulating their activity and leading to analgesic effects.

- Membrane Disruption : It has been suggested that tetrazole derivatives can disrupt cellular membranes, leading to cell lysis in susceptible microorganisms .

Case Studies

Several studies have focused on the synthesis and evaluation of tetrazole derivatives' biological activities:

- Study on Antibacterial Efficacy : A study reported that various substituted tetrazoles showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. Among them, [3-(2H-tetrazol-5-yl)phenyl]methanol was highlighted for its effective inhibition against E. coli and S. aureus at low concentrations .

- Anti-inflammatory Research : Another research project investigated the anti-inflammatory potential of tetrazole compounds in animal models of arthritis. Results indicated that these compounds significantly reduced edema and pain scores compared to control groups .

特性

IUPAC Name |

[3-(2H-tetrazol-5-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESRLFHDANLIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634126 |

Source

|

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-20-6 |

Source

|

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。